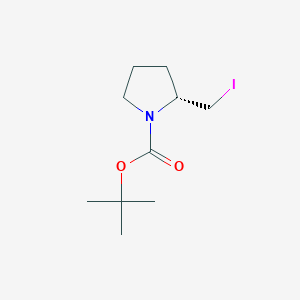
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate: . It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an iodomethyl group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or other suitable precursors.
Introduction of Iodomethyl Group: The iodomethyl group is introduced through halogenation reactions, often using iodine or iodine-containing reagents.
Esterification: The carboxylate group is introduced through esterification reactions, typically using tert-butyl alcohol and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which offer advantages in terms of efficiency and scalability. Flow microreactors enable the direct and sustainable synthesis of tertiary butyl esters, including this compound.
化学反应分析
Types of Reactions: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the iodomethyl group to other functional groups.
Reduction: Reduction reactions can reduce the iodomethyl group to a methyl group.
Substitution: Substitution reactions can replace the iodomethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Iodomethyl group can be converted to iodoform or other iodine-containing compounds.
Reduction Products: Methyl group can be formed from the reduction of the iodomethyl group.
Substitution Products: Various substituted pyrrolidines can be formed depending on the nucleophile used.
科学研究应用
Chemistry: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of iodomethyl groups on biological systems. It can also serve as a probe to study enzyme-substrate interactions.
Medicine: In medicinal chemistry, the compound can be used to develop new pharmaceuticals. Its structural features make it suitable for the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the chemical industry, particularly in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate exerts its effects depends on the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the application and the specific reactions it undergoes.
相似化合物的比较
Tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other halogenated analogs. This reactivity can be leveraged in various synthetic and biological applications.
属性
IUPAC Name |
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCETXLFSWJGTAZ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
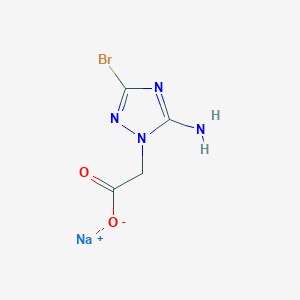
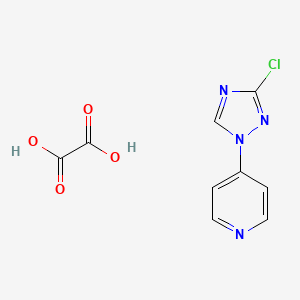
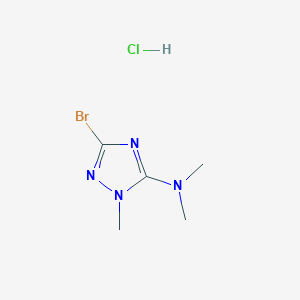
![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)
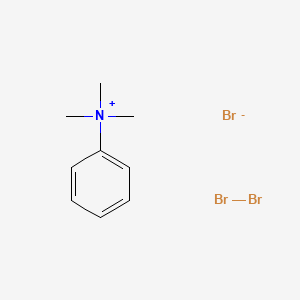
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)

![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)
![Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride](/img/structure/B8052386.png)

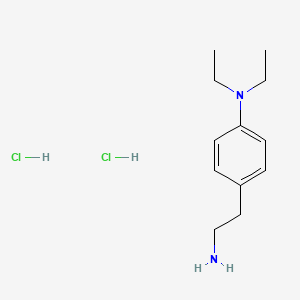
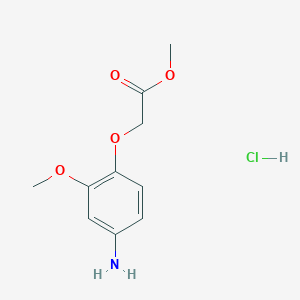
![6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B8052418.png)
![tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8052422.png)
